molecular formula C25H22N2O2 B11551845 N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11551845
M. Wt: 382.5 g/mol
InChI Key: WGQBOSSMECJKBR-CVKSISIWSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an anthracene moiety linked to an acetohydrazide group through a methylene bridge, with a dimethylphenoxy substituent. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between anthracene-9-carbaldehyde and 2-(2,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is primarily attributed to its ability to interact with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(BIPHENYL-2-YLOXY)ACETOHYDRAZIDE
  • N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMOPHENOXY)ACETOHYDRAZIDE
  • (E)-N1-[(ANTHRACEN-9-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to the presence of the 2,4-dimethylphenoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents on the phenoxy group, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H22N2O2/c1-17-11-12-24(18(2)13-17)29-16-25(28)27-26-15-23-21-9-5-3-7-19(21)14-20-8-4-6-10-22(20)23/h3-15H,16H2,1-2H3,(H,27,28)/b26-15+

InChI Key

WGQBOSSMECJKBR-CVKSISIWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C

Origin of Product

United States

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